2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Description
2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study focused on the synthesis of new derivatives with potential anticonvulsant activities. These derivatives were evaluated through a combination of synthesis techniques and pharmacological assessments, including docking studies to understand their interaction with biological targets. Notably, the compounds exhibited moderate anticonvulsant activity, demonstrating the relevance of these chemical structures in developing new therapeutic agents (Severina et al., 2020).
Radiosynthesis for Imaging Applications
Another research area involves the radiosynthesis of selective radioligands, such as [18F]PBR111, for imaging the translocator protein (18 kDa) with PET. This study highlights the chemical versatility of related structures in creating diagnostic tools for neurological conditions (Dollé et al., 2008).
Antimicrobial and Anti-Inflammatory Agents
Further research synthesized novel derivatives aiming at anti-inflammatory and analgesic activities. These studies showcase the potential of such compounds in addressing inflammation and pain, with some derivatives showing significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Antitumor Activity
Investigations into the antitumor activity of novel pyrimidiopyrazole derivatives further demonstrate the applicability of these structures in developing cancer therapeutics. Selected compounds from this research showed promising in vitro antitumor activity, highlighting the potential of tailored chemical modifications to enhance therapeutic efficacy (Fahim et al., 2019).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S2/c1-12-7-5-8-14(13(12)2)23-16(28)11-32-20-17-19(26(3)22(30)27(4)21(17)29)24-18(25-20)15-9-6-10-31-15/h5-10H,11H2,1-4H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWSBDHKLISYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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